molecular formula C19H17N3O3 B5583843 N-(3-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(3-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5583843
M. Wt: 335.4 g/mol
InChI Key: PSOWZUVGNFRTIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide involves multi-step processes that include acylation, cyclization, and functional group transformations. For instance, the synthesis of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide demonstrates the complexity and precision required in the synthesis of such compounds, employing X-ray diffraction and DFT calculations for structural analysis (Demir et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray single crystal diffraction technique and DFT calculations. These methods provide detailed insights into the geometry, electronic properties, and molecular electrostatic potential surface, essential for understanding the chemical reactivity and interactions of the molecule (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such molecules is typically evaluated through various reactions, including but not limited to, displacement reactions, cyclization, and substitutions. The electronic properties, including HOMO and LUMO energies, play a crucial role in determining the chemical behavior of these compounds. Furthermore, antioxidant properties are often assessed using tests like DPPH free radical scavenging test (Demir et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, provide valuable information for the compound's application in various fields. For instance, the analysis of similar compounds reveals detailed crystallographic information, indicating the triclinic system and specific lattice constants, which are crucial for understanding the compound's physical characteristics (Demir et al., 2015).

properties

IUPAC Name

N-(3-methoxyphenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-6-11-18(22-21-13)25-16-9-7-14(8-10-16)19(23)20-15-4-3-5-17(12-15)24-2/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOWZUVGNFRTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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